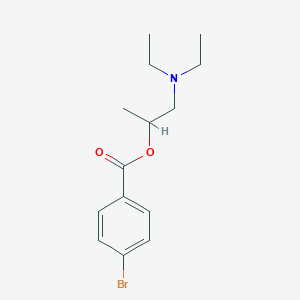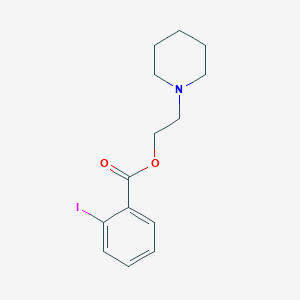
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine, also known as BDP, is a novel organic compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine is not fully understood. However, it has been suggested that 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine may exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has also been found to modulate the activity of neurotransmitters and ion channels in the brain.
Biochemical and Physiological Effects:
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has been found to reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has also been found to exhibit low toxicity and high selectivity for its target molecules. However, 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has some limitations for use in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. Additionally, 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine. One potential area of research is the development of 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine and to identify its target molecules. Future research may also focus on improving the bioavailability and efficacy of 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine through the development of novel delivery systems. Finally, more studies are needed to evaluate the safety and efficacy of 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine in human clinical trials.
Conclusion:
In conclusion, 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine is a novel organic compound that has gained significant attention in scientific research. It exhibits a range of biochemical and physiological effects and has potential applications in various scientific fields. 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has several advantages for use in lab experiments, but also has some limitations. Future research may focus on the development of 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine-based drugs and the elucidation of its mechanism of action.
Méthodes De Synthèse
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with benzhydryl chloride followed by the reaction of the resulting compound with 3,5-ditert-butylbenzoyl chloride. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antiviral, and antibacterial properties. 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has been found to exhibit anti-inflammatory and antioxidant properties.
Propriétés
Formule moléculaire |
C32H40N2O |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
(4-benzhydrylpiperazin-1-yl)-(3,5-ditert-butylphenyl)methanone |
InChI |
InChI=1S/C32H40N2O/c1-31(2,3)27-21-26(22-28(23-27)32(4,5)6)30(35)34-19-17-33(18-20-34)29(24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-16,21-23,29H,17-20H2,1-6H3 |
Clé InChI |
YOWCUMSXXLHFRR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)




![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)


![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)


